molecular formula C10H9LiN2O3 B2845536 Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2460749-70-4

Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2845536
CAS No.: 2460749-70-4
M. Wt: 212.13
InChI Key: AWJPLXIBXVVXFF-UHFFFAOYSA-M
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Description

Lithium 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a lithium salt derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The compound features a methoxy group at position 8, a methyl group at position 2, and a carboxylate moiety at position 6, coordinated with lithium. This structural configuration enhances its solubility in polar solvents compared to neutral analogs, while the lithium ion may influence its ionic conductivity and stability . Imidazo[1,2-a]pyridine derivatives are widely studied for their roles as kinase inhibitors, antiviral agents, and anticonvulsants, with substituent positioning critically modulating bioactivity .

Properties

IUPAC Name

lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.Li/c1-6-4-12-5-7(10(13)14)3-8(15-2)9(12)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPLXIBXVVXFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C=C(C=C(C2=N1)OC)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate includes a lithium ion associated with an imidazo[1,2-a]pyridine framework. The specific substitutions of methoxy and carboxylate groups enhance its solubility and bioavailability compared to other similar compounds.

Chemical Information:

  • IUPAC Name: Lithium 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate
  • CAS Number: 2460749-70-4
  • InChI Code: 1S/C10H10N2O3.Li/c1-6-4-12-5-7(10(13)14)3-8(15-2)9(12)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1

Biological Activities

Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate exhibits a broad spectrum of biological activities:

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,2-a]pyridine derivatives reveals that modifications to the core structure can significantly influence biological activity. The presence of the methoxy group at position 8 and the carboxylate at position 6 appear crucial for enhancing activity against targeted biological pathways.

Compound NameStructureBiological Activity
8-Methoxy-2-methylimidazo[1,2-b]pyridineStructureAnticancer properties
6-Methoxy-2-methylimidazo[1,2-b]pyridineStructureAntimicrobial activity
Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylateStructureAntimycobacterial and neuroprotective

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives. A notable study highlighted the development of a series of compounds demonstrating promising antimycobacterial activity with minimal toxicity towards human cells . Another investigation into the anticancer properties of these compounds revealed effective inhibition of cell proliferation in several cancer lines .

Specific Findings:

  • Antimycobacterial Efficacy : Compounds derived from imidazo[1,2-a]pyridine exhibited IC50 values in the low nanomolar range against Mycobacterium tuberculosis .

Clinical Relevance:

The potential application of lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate in treating drug-resistant tuberculosis highlights its significance in modern pharmacotherapy.

Comparison with Similar Compounds

Key Findings :

Substituent Effects on Solubility: The lithium carboxylate group in the target compound confers high aqueous solubility, contrasting with ethyl ester or aryl-substituted analogs (e.g., ethyl 8-amino-6-bromo derivative), which exhibit greater lipophilicity . Halogenated derivatives (e.g., 8-bromo or 6-bromo) show reduced solubility but enhanced reactivity in cross-coupling reactions .

Pharmacological Activity: Methoxy vs. Amino Groups: The 8-methoxy group in the lithium derivative may act as an electron-donating group, stabilizing charge distribution and enhancing interactions with polar enzyme active sites (e.g., kinases). Carboxylate vs. Amide/Carbonyl: The lithium carboxylate’s ionic nature may limit blood-brain barrier penetration compared to neutral amide or carbonyl derivatives (e.g., 2-carboxamide or pyrrolidinylcarbonyl analogs), which show higher CNS activity .

ADMET Profiles :

  • Derivatives with halogen atoms (Br, F) or aromatic groups (e.g., fluorophenyl) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
  • Lithium salts generally display lower toxicity profiles compared to heavy-metal-coordinated analogs but may require careful monitoring of ionic balance in vivo .

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

This method involves the reaction of 2-aminopyridine precursors with α-haloketones or α-diketones. For example:

  • Substituted 2-aminopyridine (e.g., 5-amino-2-methoxypyridine) reacts with 2-bromo-1-(4-methoxyphenyl)ethanone in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours. The reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine skeleton. Yields range from 65% to 85%, depending on substituent electronic effects.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. A protocol by Li et al. (2015) demonstrates that irradiating a mixture of 2-aminopyridine and ethyl 2-chloroacetoacetate in ethanol at 120°C for 20–30 minutes achieves 70–90% yields. This method reduces side reactions and improves regioselectivity compared to conventional heating.

Functionalization at C8 and C2 Positions

Introduction of the Methoxy Group at C8

The C8 methoxy group is typically introduced via electrophilic aromatic substitution or Ullmann-type coupling :

  • Direct Methoxylation : Treatment of the C8-unsubstituted imidazo[1,2-a]pyridine with Cu(OAc)₂ and methyl iodide in the presence of a base (e.g., K₂CO₃) at 120°C for 24 hours achieves selective methoxylation. This method avoids over-oxidation but requires stringent anhydrous conditions.
  • Post-Cyclization Functionalization : Alternatively, pre-functionalized 2-aminopyridines bearing methoxy groups are used in the initial cyclocondensation step. For instance, 5-methoxy-2-aminopyridine reacts with α-haloketones to directly yield the C8-methoxy product.

Methyl Group Installation at C2

The C2 methyl group is incorporated using methyl-containing α-haloketones during cyclocondensation. For example:

  • 2-Bromo-3-methylbutan-2-one reacts with 2-aminopyridine derivatives to form the C2-methylimidazo[1,2-a]pyridine core in 75–80% yield. Steric hindrance from the methyl group necessitates elevated temperatures (100–110°C) and extended reaction times.

Carboxylate Ester Hydrolysis and Lithium Salt Formation

Ester Hydrolysis to Carboxylic Acid

The intermediate methyl 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes hydrolysis to the carboxylic acid using:

  • Aqueous LiOH : Stirring the ester with 2M LiOH in THF/H₂O (3:1) at 60°C for 4–6 hours achieves quantitative conversion. Lithium hydroxide is preferred over NaOH or KOH to avoid introducing extraneous cations.
  • Acid-Catalyzed Hydrolysis : In cases where ester stability is low, HCl (6M) in refluxing ethanol for 2 hours may be used, though this requires subsequent neutralization with Li₂CO₃ to form the lithium salt.

Lithium Salt Precipitation

The carboxylic acid is treated with lithium bicarbonate (LiHCO₃) in a water/acetone mixture. The lithium salt precipitates upon cooling and is isolated via filtration, yielding >95% purity after recrystallization from hot ethanol.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale production:

  • A mixture of 2-aminopyridine, α-haloketone, and DMF is pumped through a heated reactor (90°C, residence time = 30 minutes), achieving 85% conversion with minimal byproducts.
  • Integrated hydrolysis and salt formation units enable end-to-end synthesis in <24 hours, reducing solvent waste.

Solvent-Free Approaches

Green chemistry protocols utilize mechanochemical grinding of 2-aminopyridine and α-haloketone with catalytic p-toluenesulfonic acid (PTSA). This method achieves 70% yield without solvents, though scalability remains challenging.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, H5), 6.90 (s, 1H, H7), 3.95 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).
  • Lithium Content : Determined via atomic absorption spectroscopy (AAS); target = 3.2–3.5%.

Q & A

What are the common synthetic routes for preparing lithium 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate, and what are the critical reaction parameters?

Classification : Basic
Methodological Answer :
The synthesis typically involves three key steps:

Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-bromoketones or aldehydes. For methoxy-substituted derivatives, pre-functionalization with methoxy groups is required .

Esterification : Introduction of the carboxylate group via alkylation (e.g., methyl/ethyl ester formation using alkyl halides in basic conditions) .

Lithium Salt Formation : Hydrolysis of the ester under basic conditions (e.g., LiOH in aqueous THF) to yield the lithium carboxylate .
Critical Parameters :

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Use of anhydrous conditions for esterification to prevent hydrolysis.
  • Stoichiometric precision in LiOH addition to ensure complete salt formation without excess base .

How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Classification : Advanced
Methodological Answer :
DFT calculations using generalized gradient approximations (GGAs) (e.g., PBE functional) and projector augmented-wave (PAW) methods are effective for modeling electronic structure . Key steps:

Geometry Optimization : Start with a crystallographic structure (if available) or build the molecule using software like VASP.

Exchange-Correlation Functional Selection : Use hybrid functionals (e.g., HSE06) for improved bandgap accuracy.

Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity .
Validation : Compare computed IR/NMR spectra with experimental data (e.g., ) to confirm accuracy .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Classification : Basic
Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement (accuracy: ±0.01 Å bond lengths) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., δ 3.88 ppm for methoxy groups; ) confirm substitution patterns .
  • HRMS : Validate molecular weight (e.g., m/z 253.0976 for related compounds; ).
  • IR Spectroscopy : Identify carboxylate (1700–1750 cm1^{-1}) and methoxy (2800–3000 cm1^{-1}) groups .

How do structural modifications at the 8-methoxy and 2-methyl positions influence biological activity?

Classification : Advanced
Methodological Answer :

  • 8-Methoxy Group : Enhances solubility and hydrogen-bonding capacity. In bromo-substituted analogs (e.g., ), methoxy improves bioavailability by reducing hydrophobicity.
  • 2-Methyl Group : Steric effects modulate binding to targets (e.g., cytochrome P450 enzymes). Methyl groups in similar compounds () increase metabolic stability.
    SAR Strategy : Compare IC50_{50} values of analogs (e.g., anti-TB activity in vs. anticancer activity in ) to isolate substituent effects.

What strategies can resolve contradictions in reported biological activities across different studies?

Classification : Advanced
Methodological Answer :

Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (e.g., 10–100 µM) .

Control for Salt Forms : Lithium salts ( ) vs. esters () may differ in solubility and activity.

Meta-Analysis : Cross-reference data from multiple studies (e.g., ’s antimicrobial data vs. ’s antibacterial results) to identify trends.

What are the best practices for ensuring purity and stability during storage?

Classification : Basic
Methodological Answer :

  • Purity : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure compound .
  • Stability : Store as a lithium salt at –20°C in anhydrous DMSO or under inert gas (N2_2) to prevent hydrolysis .
  • Monitoring : Regular LC-MS checks every 6 months to detect degradation (e.g., ester hydrolysis).

How can molecular docking studies be optimized for this compound's potential targets?

Classification : Advanced
Methodological Answer :

Target Selection : Prioritize enzymes with known imidazo[1,2-a]pyridine interactions (e.g., cytochrome P450 3A4; ).

Docking Software : Use AutoDock Vina with CHARMM force fields for ligand flexibility.

Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures; ) .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Classification : Advanced
Methodological Answer :

  • Reaction Scale-Up : Use flow chemistry for exothermic cyclization steps to control temperature .
  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with heterogeneous alternatives to simplify purification .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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